Cas no 91-73-6 (N,N-Dibenzylaniline)

N,N-Dibenzylaniline structure
N,N-Dibenzylaniline structure
N,N-Dibenzylaniline
91-73-6
C20H19N
273.371565103531
MFCD00022015
81765
87566882

N,N-Dibenzylaniline Properties

Names and Identifiers

    • N,N-Dibenzylaniline
    • Dibenzylaniline
    • N-Phenyldibenzylamine
    • Aniline, N,N-dibenzyl-
    • Dibenzylamine, N-phenyl-
    • Benzenamine, N,N-bis(phenylmethyl)-
    • Dibenzylaniline, N,N-bis(phenylmethyl)-
    • ISGXOWLMGOPVPB-UHFFFAOYSA-N
    • Dibenzylanilin
    • NSC6243
    • bisbenzylphenylamine
    • Aniline, dibenzyl-
    • Aniline,N-dibenzyl-
    • N,N-dibenzyl-aniline
    • N,N-dibenzylbenzenamine
    • Maybridge1_002598
    • Opre
    • Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
    • NSC 6243
    • N,N-Dibenzylaniline , 99%
    • MFCD00022015
    • EINECS 202-093-5
    • HMS548O02
    • N-Phenyl-N-(phenylmethyl)benzenemethanamine
    • Benzenamine,N-bis(phenylmethyl)-
    • Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
    • DTXSID5059030
    • D0154
    • CDS1_000310
    • Oprea1_063741
    • AI3-00848
    • 6GF9B456WW
    • NSC-6243
    • Dibenzylaniline,N-bis(phenylmethyl)-
    • Aniline, N,N-bis(benzyl)-
    • CS-0156317
    • SCHEMBL43183
    • N,N-Dibenzyl-N-phenylamine #
    • NS00039407
    • DivK1c_001350
    • AKOS005444232
    • D97707
    • STK368412
    • AS-57150
    • UNII-6GF9B456WW
    • DTXCID9048722
    • 91-73-6
    • +Expand
    • MFCD00022015
    • ISGXOWLMGOPVPB-UHFFFAOYSA-N
    • 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
    • C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1

Computed Properties

  • 273.15200
  • 0
  • 1
  • 5
  • 273.15175
  • 21
  • 250
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.7
  • nothing
  • 0
  • 3.2

Experimental Properties

  • 4.89340
  • 3.24000
  • 1.7500 (estimate)
  • 180°C/1mmHg(lit.)
  • 68.0 to 71.0 deg-C
  • 174 °C
  • Acicular or columnar crystals
  • Soluble in ether \ benzene \ hot ethanol and hot acetic acid. Insoluble in water
  • 1.0444

N,N-Dibenzylaniline Security Information

N,N-Dibenzylaniline Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dibenzylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SZ7-1g
N,N-Dibenzylaniline
91-73-6 99%(GC)
1g
$47.00
A2B Chem LLC
AB76723-1g
N,N-Dibenzylaniline
91-73-6 >99%(GC)
1g
$17.00 2024-05-20
Aaron
AR003T7J-25g
N,N-Dibenzylaniline
91-73-6 98%
25g
$16.00 2024-07-18
abcr
AB140936-25 g
N,N-Dibenzylaniline, 99%; .
91-73-6 99%
25g
€47.50 2023-05-21
Alichem
A019140931-1000g
N,N-Dibenzylaniline
91-73-6 95%
1000g
$426.19 2023-08-31
eNovation Chemicals LLC
D758381-500g
N,N-Dibenzylaniline
91-73-6 98%
500g
$275 2022-05-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32091-25g
N,N-Dibenzylaniline, 99%
91-73-6 99%
25g
¥1223.00 2022-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226957-500g
N,N-Dibenzylaniline
91-73-6 98%
500g
¥2862.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43360-500g
N,N-Dibenzylaniline
91-73-6
500g
¥1882.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N858493-100g
N,N-Dibenzylaniline
91-73-6 98%
100g
612.00

N,N-Dibenzylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  12 h, reflux
Reference
Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents
Nelson, Grady; et al, Medicinal Chemistry Research, 2013, 22(10), 4610-4614

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  3.5 h, 70 - 75 °C
Reference
Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase
Wang, Rui; et al, Huaxue Shiji, 2017, 39(3), 235-240

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ;  0.5 h, rt
Reference
An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst
Dar, Bashir Ahmad; et al, Tetrahedron Letters, 2015, 56(1), 136-141

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  5 h, rt
Reference
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Liu, Zhijian; et al, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Novel aryne chemistry in organic synthesis
Liu, Zhijian, 2006, , 67(11),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  3.5 h, 70 - 75 °C
Reference
Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase
Wang, Rui; et al, Huaxue Shiji, 2017, 39(3), 235-240

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dodecyl sulfate Solvents: Water ;  5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
Reference
Aqueous-mediated N-alkylation of amines
Singh, Chingakham B.; et al, European Journal of Organic Chemistry, 2007, (8), 1369-1377

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ;  360 min, 60 °C
Reference
N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst
Noori, Samira; et al, Journal of Molecular Structure, 2020, 1219,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  48 h, 150 °C
Reference
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; et al, Chemistry - A European Journal, 2011, 17(26), 7172-7177

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Gold ;  8 h, 160 °C
Reference
Fe2O3-supported nano-gold catalyzed one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols
Peng, Qiling; et al, Chemical Communications (Cambridge, 2011, 47(22), 6476-6478

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ;  16 h, 150 °C
Reference
Ruthenium-Catalyzed One-Pot Aromatic Secondary Amine Formation from Nitroarenes and Alcohols
Liu, Yong; et al, Chemistry - An Asian Journal, 2011, 6(5), 1142-1146

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ;  36 h, rt
Reference
A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent
Das, Arpan; et al, Journal of Organic Chemistry, 2021, 86(1), 1246-1252

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ;  25 °C; 10 - 90 min, 100 °C
Reference
Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines
Bolliger, Jeanne L.; et al, Tetrahedron, 2009, 65(6), 1180-1187

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium Solvents: Toluene
Reference
Rapid microwave induced palladium catalyzed amination of aryl bromides
Sharifi, Ali; et al, Monatshefte fuer Chemie, 2002, 133(3), 329-332

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate ,  Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ;  overnight, 100 °C
Reference
Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes
Martinez, Erin E.; et al, Organometallics, 2021, 40(16), 2763-2767

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ;  rt → 80 °C; 24 h, 80 °C
Reference
B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds
Li, Wu; et al, Organic Letters, 2017, 19(21), 5768-5771

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper ,  2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ;  rt
Reference
Mesitylcopper(I)
Tsuda, Tetsuo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Solvents: 1,4-Dioxane ;  rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Reference
Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines
Miki, Yuya; et al, Organic Letters, 2013, 15(1), 172-175

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Aluminum copper oxide (modified hydrothermal method) Solvents: Toluene ;  24 h, 1 atm, 160 °C
Reference
Synthesis of unsymmetric tertiary amines via alcohol amination
Pang, Shaofeng; et al, Chemical Communications (Cambridge, 2015, 51(46), 9471-9474

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Toluene ;  16 h, 1 bar, 190 °C
Reference
Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts
Li, Ke-Ming; et al, Green Chemistry, 2022, 24(15), 5965-5977

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ;  3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
Reference
Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen
Girard, Simon A.; et al, Organic Letters, 2012, 14(21), 5606-5609

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Reference
Catalytic electrophilic amination reactions
Berman, Ashley M., 2007, , 68(6),

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons
Berman, Ashley M.; et al, Journal of Organic Chemistry, 2006, 71(1), 219-224

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
Reference
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  16 h, 80 °C
Reference
Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives
Li, Bin; et al, Tetrahedron Letters, 2018, 59(38), 3467-3472

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ;  0 °C; 24 h, 70 °C
Reference
Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes
Xiong, Wan-Jin; et al, Tetrahedron Letters, 2023, 127,

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Hantzsch ester ;  48 h, 150 °C
Reference
Solvent- and catalyst-free direct reductive amination of aldehydes and ketones with Hantzsch ester: synthesis of secondary and tertiary amines
Nguyen, Quynh Pham Bao; et al, Tetrahedron, 2013, 69(24), 4938-4943

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Reference
Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A
Campbell, Matthew James, 2009, , ,

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Diethyl ether ,  Water ;  rt
Reference
Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol
Campbell, Matthew J.; et al, Organic Letters, 2007, 9(8), 1521-1524

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
Reference
Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines
Kawakami, Takayo; et al, Journal of Organic Chemistry, 1995, 60(9), 2677-82

Synthetic Circuit 33

Reaction Conditions
1.1 Catalysts: 1-Benzyl-1,4-dihydronicotinamide Solvents: Acetonitrile
Reference
BNAH-mediated free radical addition to aromatic imines
Jin, M.; et al, Tetrahedron Letters, 2000, 41(38), 7357-7360

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Phenylsilane ,  Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ;  16 h, 80 °C
Reference
"One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives
Li, Bin; et al, Tetrahedron Letters, 2017, 58(2), 137-141

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Triethoxysilane Catalysts: Tetraphenylporphyrin ,  Iron iodide (FeI2) ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ;  24 h, 65 °C
1.2 Reagents: Water
Reference
Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism
Wang, Shuaishuai; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) ,  2012607-37-1 Solvents: 1,4-Dioxane ;  25 h, 100 °C
Reference
A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes
Zhou, Yu-Peng; et al, Angewandte Chemie, 2016, 55(41), 12868-12872

Synthetic Circuit 37

Reaction Conditions
1.1 Solvents: Toluene
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
Reference
Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides
Beller, Matthias; et al, Journal of Organic Chemistry, 2001, 66(4), 1403-1412

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ;  3 h, 110 °C
Reference
C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst
Albkuri, Yahya M.; et al, Catalysis Letters, 2020, 150(6), 1669-1678

Synthetic Circuit 39

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ;  rt
Reference
Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines
Zhou, Shuangliu; et al, Journal of Organic Chemistry, 2015, 80(12), 6323-6328

Synthetic Circuit 40

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 4 h, rt
1.3 Reagents: Water
Reference
Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines
Matsuda, Naoki; et al, Angewandte Chemie, 2012, 51(15), 3642-3645

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, 70 °C
Reference
Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-Nucleophiles
Lavy, Severine; et al, Advanced Synthesis & Catalysis, 2010, 352(17), 2993-3000

Synthetic Circuit 42

Reaction Conditions
1.1 Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
Reference
Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades
Angelini, Lucrezia; et al, Angewandte Chemie, 2019, 58(15), 5003-5007

Synthetic Circuit 43

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ;  24 h, rt
Reference
Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation
Kim, Jungwon; et al, Chemical Science, 2021, 12(5), 1915-1923

Synthetic Circuit 44

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ;  24 h, 150 °C
Reference
Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols
Ma, Shuang-Shuang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

Synthetic Circuit 45

Reaction Conditions
1.1 Catalysts: Palladium ;  12 h, 160 °C
Reference
Palladium catalyzed N-alkylation of amines with alcohols
Zhang, Yan; et al, Tetrahedron Letters, 2011, 52(12), 1334-1338

Synthetic Circuit 46

Reaction Conditions
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Toluene ;  15 h, 110 °C; cooled
Reference
A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols
Bartoszewicz, Agnieszka; et al, Chemistry - A European Journal, 2012, 18(45), 14510-14519

Synthetic Circuit 47

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions
Fang, Jing; et al, Chinese Chemical Letters, 2022, 33(1), 288-292

Synthetic Circuit 48

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ;  16 h, 40 °C
Reference
Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines
Li, Bin; et al, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217

Synthetic Circuit 49

Reaction Conditions
1.1 Reagents: Oxygen ,  Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ;  2 h, rt
Reference
Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water
Lin, Zirui; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749

Synthetic Circuit 50

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  24 h, 80 °C
Reference
Palladium-Catalyzed Amination of Aryl Sulfoxides
Yoshida, Yuto; et al, Organic Letters, 2018, 20(4), 1134-1137

Synthetic Circuit 51

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, 60 °C
Reference
Concise synthesis of aromatic tertiary amines via a double Petasis-borono Mannich reaction of aromatic amines, formaldehyde, and organoboronic acids
Wang, Jiayi; et al, Tetrahedron Letters, 2014, 55(29), 3888-3891

Synthetic Circuit 52

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  4 h, 80 °C
Reference
Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions
Huang, Jiamin; et al, Journal of Catalysis, 2023, 423, 19-25

Synthetic Circuit 53

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  23 °C
Reference
Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions
Barraza, Scott J.; et al, Synlett, 2017, 28(20), 2891-2895

Synthetic Circuit 54

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ;  16 h, 100 °C
Reference
Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides
Dombray, Thomas; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362

Synthetic Circuit 55

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: L-Ascorbic acid Solvents: Water ;  rt
Reference
Room Temperature Direct Reductive Amination of Carbonyl compounds by L-ascorbic Acid- NaBH4 in Water
Mukherjee, Suvodip; et al, ChemistrySelect, 2022, 7(29),

Synthetic Circuit 56

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ;  24 h, 50 bar, 65 °C; 65 °C → 5 °C
Reference
An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines
Fleischer, Steffen; et al, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245

Synthetic Circuit 57

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, 60 °C
Reference
Concise synthesis of aromatic tertiary amines via a double Petasis-borono Mannich reaction of aromatic amines, formaldehyde, and organoboronic acids
Wang, Jiayi; et al, Tetrahedron Letters, 2014, 55(29), 3888-3891

Synthetic Circuit 58

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Reference
Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect
He, Hua-Dong; et al, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881

Synthetic Circuit 59

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ;  -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ,  Water ;  24 h, 80 °C
Reference
Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds
Xie, Qiqiang; et al, Journal of the American Chemical Society, 2021, 143(36), 14422-14427

Synthetic Circuit 60

Reaction Conditions
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  36 h, 40 °C
Reference
Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism
Huang, Hai; et al, Organic Letters, 2017, 19(3), 544-547

Synthetic Circuit 61

Reaction Conditions
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  6 h, rt
Reference
Catalyst-free photodecarbonylation of ortho-amino benzaldehydes
Zhou, Jingwei; et al, Green Chemistry, 2020, 22(11), 3421-3426

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